molecular formula C11H21NO3 B14822305 Tert-butyl 2-amino-2-[1-(hydroxymethyl)cyclobutyl]acetate

Tert-butyl 2-amino-2-[1-(hydroxymethyl)cyclobutyl]acetate

Cat. No.: B14822305
M. Wt: 215.29 g/mol
InChI Key: JQJYWUYATZZXOL-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)cyclobutanemethanol is a chemical compound with the molecular formula C11H21NO3. It is also known by its IUPAC name, tert-butyl [1-(hydroxymethyl)cyclobutyl]methylcarbamate. This compound is a white solid at room temperature and is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2-amino-2-[1-(hydroxymethyl)cyclobutyl]acetate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)8(12)11(7-13)5-4-6-11/h8,13H,4-7,12H2,1-3H3

InChI Key

JQJYWUYATZZXOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CCC1)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Boc-aminomethyl)cyclobutanemethanol is synthesized through a multi-step process. The primary synthetic route involves the reaction of di-tert-butyl dicarbonate with [1-(aminomethyl)cyclobutyl]methanol in dichloromethane at room temperature. The reaction mixture is stirred for 40 hours, followed by the addition of ammonium chloride to complete the reaction. The organic layer is then separated, washed with saturated sodium bicarbonate, dried, and concentrated to yield the final product .

Industrial Production Methods

While specific industrial production methods for 1-(Boc-aminomethyl)cyclobutanemethanol are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-aminomethyl)cyclobutanemethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using catalytic hydrogenation or strong acids like trifluoroacetic acid.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: The major product is the corresponding aldehyde or ketone.

    Reduction: The major product is the deprotected amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

1-(Boc-aminomethyl)cyclobutanemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Boc-aminomethyl)cyclobutanemethanol primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection occurs under acidic conditions, where the Boc group is cleaved to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(hydroxymethyl)carbamate
  • tert-Butyl N-(cyclobutylmethyl)carbamate

Uniqueness

1-(Boc-aminomethyl)cyclobutanemethanol is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, where the rigidity of the cyclobutane ring can influence the overall conformation and biological activity of the final product .

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